molecular formula C15H15NO2 B4569799 4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B4569799
M. Wt: 241.28 g/mol
InChI Key: UTFJBEHZXBEQGY-UHFFFAOYSA-N
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Description

4,4,6,9-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound known for its unique structural features and potential biological activities. This compound belongs to the class of pyrroloquinolines, which are known for their diverse pharmacological properties, including antibacterial, antitumor, and anticoagulant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the cyclization of substituted quinolines. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . Another approach involves the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate, selectively involving the C1=O carbonyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for large-scale production.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development in cancer therapeutics .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several pathogenic microorganisms. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions . This opens avenues for developing new antibiotics amid rising antibiotic resistance.

Materials Science

Organic Light Emitting Diodes (OLEDs)
Pyrroloquinoline derivatives have been investigated for their potential use in organic electronics, particularly OLEDs. Their unique electronic properties allow for efficient light emission and charge transport, making them suitable for incorporation into advanced display technologies .

Polymer Composites
The compound can be utilized as a dopant in polymer matrices to enhance mechanical strength and thermal stability. Research has shown that incorporating such compounds into polymers can improve their overall performance in various applications, including coatings and structural materials .

Analytical Chemistry

Fluorescent Probes
Due to its inherent fluorescence properties, 4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is being explored as a fluorescent probe for detecting biomolecules. Its sensitivity and specificity make it a valuable tool in biochemical assays and imaging techniques .

Spectroscopic Analysis
The compound's distinct spectral features make it suitable for use in spectroscopic methods such as NMR and mass spectrometry. These techniques are crucial for characterizing complex mixtures in chemical research and quality control processes .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry reported the synthesis of various derivatives of pyrroloquinoline compounds and their evaluation against human cancer cell lines. The results indicated that specific structural modifications significantly enhanced their anticancer activity compared to standard chemotherapy agents .

Case Study 2: OLED Development

Research conducted at a leading materials science institute demonstrated that integrating pyrroloquinoline derivatives into OLEDs resulted in devices with improved brightness and efficiency. The study highlighted the potential for these compounds to revolutionize display technologies by providing more sustainable alternatives to traditional materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,6,9-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit blood coagulation factors Xa and XIa sets it apart from other similar compounds .

Biological Activity

4,4,6,9-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its biological effects, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular formula of this compound is C15H15NO2C_{15}H_{15}NO_2. Its structure features a pyrroloquinoline backbone which is significant in various pharmacological profiles.

Anticancer Activity

Research indicates that compounds related to pyrroloquinolines exhibit anticancer properties. For instance:

  • Mechanism : Pyrroloquinoline derivatives have shown to inhibit sirtuins, which are proteins implicated in cancer progression. This inhibition can lead to reduced cell proliferation in various cancer cell lines .
  • Case Study : A study demonstrated that certain pyrrolo[3,4-c]quinoline derivatives exhibited significant cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values indicating potent activity .

Antifungal Activity

Pyrroloquinolines have also been explored for their antifungal properties:

  • Mechanism : These compounds can disrupt fungal cell wall synthesis or function as enzyme inhibitors.
  • Case Study : A set of pyrrolo[3,2-g]quinoline derivatives was synthesized and tested against various fungi. Results showed several compounds with high antifungal activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrroloquinoline derivatives has been documented:

  • Mechanism : They inhibit nitric oxide production and cyclooxygenase enzymes (COX), which are key mediators in the inflammatory response.
  • Case Study : In vitro studies demonstrated that specific derivatives could significantly reduce nitric oxide levels in lipopolysaccharide-stimulated macrophages .

Anticoagulant Activity

Recent studies have highlighted the anticoagulant properties of related pyrrolo[3,2,1-ij]quinoline derivatives:

  • Mechanism : These compounds selectively inhibit coagulation factors such as Xa and XIa.
  • Research Findings : A hybrid molecule study showed promising results in inhibiting these factors, suggesting potential therapeutic use in managing blood clotting disorders .

Data Summary Table

Activity TypeMechanism of ActionKey Findings
AnticancerInhibition of sirtuinsSignificant cytotoxicity against cancer cell lines
AntifungalDisruption of cell wall synthesisHigh antifungal activity against various fungi
Anti-inflammatoryInhibition of NO production and COX enzymesReduced inflammation in macrophage models
AnticoagulantInhibition of coagulation factors Xa and XIaPotential therapeutic candidates for clotting disorders

Properties

IUPAC Name

5,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-8-5-6-10-9(2)7-15(3,4)16-12(10)11(8)13(17)14(16)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFJBEHZXBEQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=C1)C(=CC(N3C(=O)C2=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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